
2-Cyclohexyl-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It would include the reactants, the conditions under which the reaction takes place, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and might involve techniques such as X-ray crystallography or spectroscopic methods.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would include properties such as melting point, boiling point, solubility, density, and various spectroscopic properties.Applications De Recherche Scientifique
Synthesis and Photochemical Behavior
The compound's synthesis and photochemical behavior have been explored, revealing interesting reactions with secondary amines and light exposure. For example, the reaction of 2-cyclohexenones with secondary amines, including morpholino derivatives, yields products that exhibit distinct photochemical properties (Kilger & Margaretha, 1983).
Crystal Structure and Configuration
The crystal structure and spatial configuration of similar compounds have been investigated. Studies on oxime derivatives with morpholin groups help in understanding the crystalline properties and spatial arrangements, which are critical for understanding the physical and chemical behavior of these compounds (Dinçer et al., 2005).
Anti-Cancer Potential
Research has shown promising anti-cancer activity in derivatives of this compound. For instance, certain oxime ethers with morpholino groups demonstrate cytotoxic effects against cancer cell lines, highlighting their potential in cancer chemotherapy (Kosmalski et al., 2022).
Synthetic Routes and Chemical Reactions
The compound has been used in various synthetic routes and chemical reactions, contributing to the development of novel chemical entities. This includes its role in the synthesis of β-polyketone derivatives and various heterocyclic compounds, showing its versatility in organic synthesis (Takeuchi et al., 1980).
Development of Novel Pharmaceutical Agents
The compound's derivatives have been explored for their potential in developing new pharmaceutical agents, such as HIV-1 replication inhibitors and antibacterial agents. This highlights its significance in medicinal chemistry and drug development (Che et al., 2015).
Catalytic and Synthetic Applications
Studies have also focused on its catalytic applications and role in synthetic chemistry, including the synthesis of enantiopure compounds and facilitation of complex chemical reactions (He et al., 2021).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and environmental impact.
Orientations Futures
This would involve predicting or suggesting further studies that could be done with the compound, such as potential applications or reactions.
Please consult with a professional chemist or a trusted source for specific information about this compound. If you have any other questions or need further clarification, feel free to ask!
Propriétés
IUPAC Name |
2-cyclohexyl-1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O2S/c21-18(13-16-5-2-1-3-6-16)20-7-4-12-23-15-17(20)14-19-8-10-22-11-9-19/h16-17H,1-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYGUGZFNZDGHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CCCSCC2CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyl-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

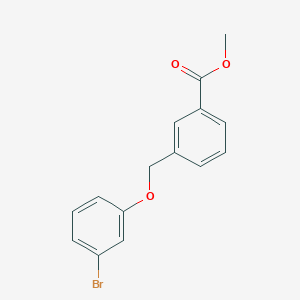
![2-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2926096.png)
![(3,5-dimethylisoxazol-4-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2926097.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-chlorobenzene-1-sulfonamide](/img/structure/B2926099.png)
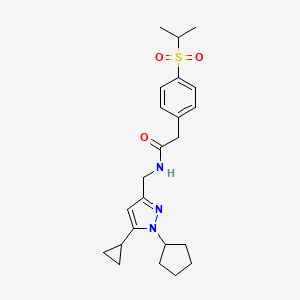
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-methoxy-3-methylphenyl)methanone](/img/structure/B2926102.png)
![Methyl 2-[2-(hydroxyimino)cyclohexyl]acetate](/img/structure/B2926103.png)
![Methyl{[1-(2,2,2-trifluoroethyl)pyrazol-5-yl]methyl}amine](/img/structure/B2926104.png)
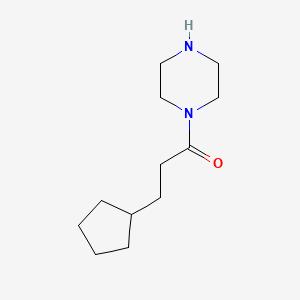
![7-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2926109.png)
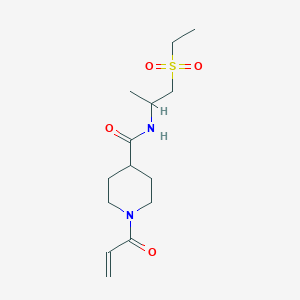
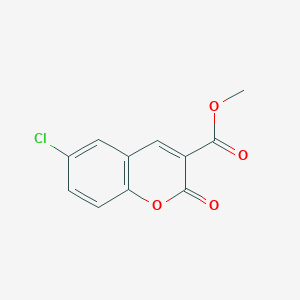
![N-(3,5-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2926115.png)